Colubrin

Description

Structure

2D Structure

Properties

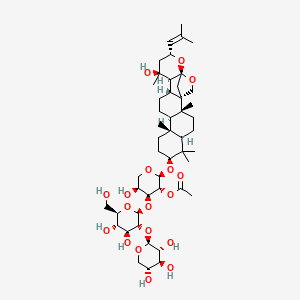

Molecular Formula |

C48H76O18 |

|---|---|

Molecular Weight |

941.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1 |

InChI Key |

ZIUOAVDHMLNSNY-QGEXMSAISA-N |

SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Pharmacopeia of the "Harmless": A Technical Guide to Novel Bioactive Compounds in Colubrid Snake Venom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically overlooked in the shadow of their more notoriously venomous elapid and viperid cousins, the Colubridae family of snakes represents a vast and largely untapped reservoir of novel bioactive compounds. Comprising the largest family of snakes, their venoms, produced in the Duvernoy's gland, are now being recognized as a complex cocktail of proteins and peptides with immense potential for drug discovery and development. This technical guide provides an in-depth exploration of the latest advancements in the discovery, characterization, and mechanisms of action of these fascinating molecules. The "omics" era, particularly proteomics and transcriptomics, has revolutionized our understanding of colubrid venom composition, revealing a surprising diversity of toxin families, many of which are homologous to those found in front-fanged snakes, but often with unique structural and functional adaptations.[1][2] This guide will serve as a comprehensive resource for researchers seeking to navigate this exciting frontier of toxinology.

Key Bioactive Protein Families in Colubrid Venom

The venom of colubrid snakes is a complex mixture, with several major protein families consistently identified as key players in their biological activity. These include Three-Finger Toxins (3FTxs), Snake Venom Metalloproteinases (SVMPs), and Cysteine-Rich Secretory Proteins (CRISPs).

Three-Finger Toxins (3FTxs): Precision Targeting of Nicotinic Acetylcholine Receptors

Three-finger toxins are a superfamily of non-enzymatic polypeptides characterized by a conserved structure of three β-sheet loops extending from a central core, stabilized by disulfide bonds.[3] In colubrid venoms, 3FTxs are particularly intriguing due to their often prey-specific neurotoxic effects.[1]

-

Mechanism of Action: 3FTxs primarily act as antagonists of nicotinic acetylcholine receptors (nAChRs), key components of synaptic transmission at the neuromuscular junction.[4] By binding to these receptors, they block the binding of the neurotransmitter acetylcholine, leading to muscle paralysis. The interaction is highly specific, with different 3FTxs showing varying affinities for different nAChR subtypes, which are themselves composed of various subunit combinations (e.g., α1, β1, γ, δ, ε in muscle-type nAChRs).[5][6] This specificity is what drives the taxon-specific toxicity observed in some colubrid venoms.

-

Notable Examples:

-

α-Colubritoxin: Isolated from the Asian ratsnake Coelognathus radiatus, this potent postsynaptic neurotoxin displays reversible competitive antagonism at the nicotinic receptor.[7][8]

-

Denmotoxin: Found in the venom of the mangrove snake, Boiga dendrophila, denmotoxin is a 77-amino acid polypeptide that exhibits bird-specific neurotoxicity.[1] It has a molecular mass of approximately 8508 Da and shows a 100-fold higher susceptibility for chick muscle α1βγδ-nAChR compared to the mouse receptor.[1][9]

-

Irditoxin: A novel heterodimeric three-finger neurotoxin from the venom of the brown tree snake, Boiga irregularis.[10]

-

Snake Venom Metalloproteinases (SVMPs): Architects of Hemorrhage and Inflammation

SVMPs are zinc-dependent enzymes that play a crucial role in the hemorrhagic and inflammatory effects of many snake venoms.[11] In colubrids, SVMPs are often a major component of the venom and contribute significantly to prey subjugation and digestion.

-

Mechanism of Action: SVMPs exert their effects by degrading components of the extracellular matrix, particularly the basement membrane of blood vessels. This disruption of vascular integrity leads to hemorrhage.[12] Furthermore, SVMPs can trigger a potent inflammatory response by activating signaling pathways that lead to the release of pro-inflammatory mediators. This involves the interaction of SVMPs, particularly their disintegrin-like domains, with cellular integrin receptors (e.g., α2β1), which in turn activates downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[13][14][15] Activation of the MAPK pathway (involving kinases like ERK, JNK, and p38) leads to the production of cytokines and chemokines, amplifying the inflammatory response.[3][16]

-

Notable Examples:

Cysteine-Rich Secretory Proteins (CRISPs): Modulators of Ion Channels and Inflammation

CRISPs are a widespread family of proteins found in the venoms of many reptiles. While their exact role in envenomation is still being fully elucidated, they have been shown to possess a range of biological activities, including the modulation of ion channels and inflammatory responses.[19][20]

-

Mechanism of Action: Several snake venom CRISPs have been shown to inhibit various ion channels, including voltage-gated calcium channels and potassium channels.[21][22] This ion channel blocking activity is believed to contribute to the overall toxic effect of the venom. For instance, some CRISPs can block cyclic nucleotide-gated ion channels.[22] The specific subunits of the channels targeted by colubrid CRISPs are an active area of research. Additionally, some CRISPs can induce inflammatory responses.

-

Notable Examples:

Quantitative Data on Bioactive Compounds

The following tables summarize available quantitative data for some of the key bioactive compounds found in colubrid snake venoms. This data is crucial for comparative studies and for understanding the potency and potential therapeutic applications of these molecules.

| Toxin/Compound | Snake Species | Protein Family | Molecular Weight (Da) | Relative Abundance (%) | IC50 / LD50 | Target | Reference(s) |

| Denmotoxin | Boiga dendrophila | 3FTx | 8507.7 | Major Component | 1.176 µM (chick) | nAChR | [9][24] |

| Irditoxin | Boiga irregularis | 3FTx | Dimeric | 78-84% (total 3FTx) | - | nAChR | [10][25] |

| α-Colubritoxin | Coelognathus radiatus | 3FTx | 8498 | - | - | nAChR | [23] |

| Patagonin-CRISP | Philodryas patagoniensis | CRISP | 24,848.8 | - | - | Bacteria, Fungi | [19] |

| SVMPs | Malpolon monspessulanus | SVMP | 20,000-100,000 | ~30 proteins identified | - | Extracellular Matrix, Integrins | [5] |

| CRISPs | Malpolon monspessulanus | CRISP | ~25,000 | ~18 proteins identified | - | Ion Channels | [5] |

| SVMPs | Philodryas olfersii | SVMP | - | High | - | Extracellular Matrix, Integrins | [17][18] |

| 3FTxs | Boiga irregularis (Neonate) | 3FTx | 8,500-11,000 | High | 1.1 µg/g (gecko) | nAChR | [23] |

| 3FTxs | Boiga irregularis (Adult) | 3FTx | 8,500-11,000 | High | 2.5 µg/g (gecko) | nAChR | [23] |

Experimental Protocols

The discovery and characterization of novel bioactive compounds from colubrid venom rely on a suite of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Venom Protein Separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for the initial fractionation of crude snake venom.

-

Venom Preparation: Dissolve lyophilized crude venom in 0.1% trifluoroacetic acid (TFA) in water (Solvent A) to a final concentration of 1 mg/mL. Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

-

Chromatography System: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Equilibrate the column with 100% Solvent A. After injecting the venom sample (typically 100 µL), apply a linear gradient of Solvent B as follows:

-

0-5 min: 0% B

-

5-65 min: 0-70% B

-

65-70 min: 70-100% B

-

70-75 min: 100% B

-

-

Detection and Fraction Collection: Monitor the eluate at 215 nm and 280 nm. Collect fractions manually or using an automated fraction collector based on the chromatogram peaks.

-

Post-Separation Processing: Lyophilize the collected fractions to remove the solvents. The dried fractions can then be stored at -20°C for further analysis.

Protocol 2: In-Gel Digestion and Mass Spectrometry for Protein Identification

This protocol describes the process of identifying proteins from bands excised from an SDS-PAGE gel.

-

SDS-PAGE: Separate the venom proteins (either crude venom or HPLC fractions) on a polyacrylamide gel (e.g., 12% Tris-Glycine gel). Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue or silver stain).

-

Band Excitation: Carefully excise the protein bands of interest from the gel using a clean scalpel. Cut the bands into small pieces (approximately 1x1 mm).

-

Destaining: Place the gel pieces in a microcentrifuge tube and wash with 200 µL of 50 mM ammonium bicarbonate in 50% acetonitrile for 30 minutes with gentle agitation. Repeat this step until the gel pieces are colorless.

-

Reduction and Alkylation:

-

Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate for 1 hour at 56°C.

-

Alkylate the free cysteine residues by incubating in 55 mM iodoacetamide in 50 mM ammonium bicarbonate for 45 minutes at room temperature in the dark.

-

-

Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

-

Trypsin Digestion: Rehydrate the gel pieces in a solution of sequencing-grade modified trypsin (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate) on ice for 30-60 minutes. Add enough digestion buffer (25 mM ammonium bicarbonate) to cover the gel pieces and incubate overnight at 37°C.

-

Peptide Extraction: Extract the digested peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid). Pool the extracts.

-

Mass Spectrometry: Analyze the extracted peptides using a mass spectrometer (e.g., nano-ESI-LC-MS/MS). The resulting peptide mass fingerprints and fragmentation data are then used to search protein databases (e.g., NCBI, UniProt) to identify the proteins.

Protocol 3: In-Solution Digestion for Shotgun Proteomics

This protocol provides an alternative to in-gel digestion, where the entire protein mixture is digested in solution.

-

Protein Denaturation, Reduction, and Alkylation:

-

Dissolve the venom protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

-

Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

-

-

Dilution and Digestion:

-

Dilute the sample with 25 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Digestion Quenching and Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

-

Mass Spectrometry: Analyze the desalted peptides by LC-MS/MS as described in Protocol 2.

Visualizations of Molecular Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Dual Proteomics Strategies to Dissect and Quantify the Components of Nine Medically Important African Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Venom Composition of the Snake Tribe Philodryadini: ‘Omic’ Techniques Reveal Intergeneric Variability among South American Racers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and molecular characterization of five putative toxins from the venom gland of the snake Philodryas chamissonis (Serpentes: Dipsadidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Venom of the Brown Treesnake, Boiga irregularis: ontogenetic shifts and taxa-specific toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomic Analysis of Venoms from Russian Vipers of Pelias Group: Phospholipases A2 are the Main Venom Components | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. unco.edu [unco.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Adhesion Molecules Expression by Different Metalloproteases Isolated from Bothrops Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. Patagonin-CRISP: Antimicrobial Activity and Source of Antimicrobial Molecules in Duvernoy’s Gland Secretion (Philodryas patagoniensis Snake) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 21. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 22. Cysteine-rich secretory protein - Wikipedia [en.wikipedia.org]

- 23. Frontiers | Venoms of Rear-Fanged Snakes: New Proteins and Novel Activities [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative proteomic analysis of venom from Southern India common krait (Bungarus caeruleus) and identification of poorly immunogenic toxins by immune-profiling against commercial antivenom - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Non-Venomous Colubrid Oral Secretions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oral secretions of non-venomous colubrid snakes, produced by the Duvernoy's gland, represent a vast and largely untapped reservoir of bioactive compounds. Historically overlooked in favor of the more potent venoms of elapids and vipers, these secretions are now recognized as complex mixtures of proteins and enzymes with significant potential for biomedical and pharmaceutical research. Unlike true venoms, which are primarily used for rapid prey subjugation, Duvernoy's gland secretions are thought to play roles in both predation and digestion, exhibiting a wide range of enzymatic activities and biological effects. This technical guide provides an in-depth overview of the biochemical composition of these secretions, detailed methodologies for their collection and analysis, and a summary of their known biological activities. It is designed to serve as a comprehensive resource for researchers seeking to explore this promising frontier of toxinology for applications in drug discovery and development.

Introduction: The Duvernoy's Gland and its Secretions

The Colubridae family is the largest and most diverse family of snakes. A significant portion of these species, though considered non-venomous to humans, possess a specialized exocrine gland known as the Duvernoy's gland, located posterior to the eye.[1][2] This gland is homologous to the venom glands of front-fanged snakes but is anatomically and functionally distinct.[2][3] It typically lacks a large reservoir for secretion storage and is associated with a low-pressure delivery system through enlarged, often grooved, rear maxillary teeth.[3]

The composition of Duvernoy's gland secretions is a complex cocktail of bioactive molecules, primarily proteins and peptides. While some components are homologous to toxins found in the venoms of medically significant snakes, their concentrations and specific activities can differ substantially.[4] The primary biological role of these secretions is believed to be associated with overcoming and digesting prey.[3] Emerging research, powered by advanced "-omics" technologies, is revealing a rich diversity of compounds within these secretions, highlighting their potential as a source of novel therapeutic leads.[5][6]

Biochemical and Proteomic Composition

The oral secretions of non-venomous colubrids are comprised of numerous protein families, with the specific composition varying significantly between species. Transcriptomic and proteomic studies have been instrumental in identifying and quantifying these components.

Major Protein Families

Several key protein families are consistently identified in colubrid oral secretions:

-

Snake Venom Metalloproteinases (SVMPs): These zinc-dependent enzymes are widespread and often abundant.[7][8] They are known to degrade extracellular matrix components, which can lead to hemorrhage and interfere with hemostasis.[7][9][10] In colubrids, P-III class SVMPs are commonly observed.[11]

-

Cysteine-Rich Secretory Proteins (CRISPs): This is another dominant and widely distributed family in colubrid secretions.[5] While their exact function can vary, they are known to be involved in diverse biological processes.[4]

-

Three-Finger Toxins (3FTxs): These are particularly abundant in the secretions of the Colubrinae subfamily.[5][12] 3FTxs are known for their neurotoxic activity in elapid venoms, though their role in colubrid secretions is still being fully elucidated.[13]

-

C-Type Lectins (CTLs): These proteins are also broadly distributed among colubrid secretions and can have a variety of functions, including effects on hemostasis.[5]

-

Phospholipase A2 (PLA2): While less common than in viperid and elapid venoms, PLA2s have been identified in several colubrid species.[14] These enzymes hydrolyze phospholipids and can have a wide range of pharmacological effects.

Quantitative Proteomic and Transcriptomic Data

The relative abundance of these protein families can be quantified through transcriptomic analysis of the Duvernoy's gland and proteomic analysis of the secreted product. The following tables summarize available quantitative data for several colubrid species.

Table 1: Relative Abundance of Toxin Gene Superfamilies from Duvernoy's Gland Transcriptomes

| Toxin Superfamily | Tantilla nigriceps (% of total toxin expression)[15][16] | Boiga irregularis (% of total toxin expression)[13] | Hypsiglena sp. (% of total toxin expression)[13] |

| Three-finger Toxin (3FTx) | 54.0% | 67.5% | 0.2% |

| SVMP (P-III) | 22.1% | 11.2% | 76.5% |

| CRISP | 19.3% | 2.6% | 7.9% |

| C-Type Lectin (CTL) | 3.5% | 1.1% | 0.3% |

| Kunitz-type inhibitor | <1% | 1.1% | 1.2% |

| Other Toxins | <1% | 16.5% | 13.9% |

Table 2: Proteomic Composition of Pseudoboa neuwiedii Oral Secretion

| Protein Family | Relative Abundance (%)[17] |

| Secreted metalloproteinase (seMMP-9) | 49% |

| Snake Venom Metalloproteinase (SVMP) | 47% |

| Cysteine-Rich Secretory Protein (CRISP) | 3% |

| C-Type Lectin (CTL) | Minor Component |

| Phospholipase A2 (Type IIE) | Minor Component |

Biological and Enzymatic Activities

The diverse protein composition of colubrid oral secretions results in a range of biological activities.

Table 3: Summary of Enzymatic Activities in Various Colubrid Oral Secretions

| Enzymatic Activity | Species Exhibiting Activity | Reference |

| Proteolytic (Caseinolytic) | Boiga irregularis, Thamnophis elegans vagrans, Heterodon nasicus | [18] |

| Phosphodiesterase | Amphiesma stolata, Diadophis punctatus, Heterodon nasicus | [18] |

| Acetylcholinesterase | Boiga irregularis | [18] |

| Phospholipase A2 (PLA2) | Trimorphodon biscutatus lambda, Boiga dendrophila | [18] |

| Prothrombin Activation | Dispholidus typus, Thelotornis sp., Rhabdophis tigrinus | [14] |

| Hemorrhagic Activity | Boigines, Natricines, Xenodontines, Homalopsines | [14] |

| Neurotoxic Activity | Boiga blandingi, Boiga irregularis, Heterodon platyrhinos | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of colubrid oral secretions.

Collection of Oral Secretions

-

Objective: To obtain a pure sample of Duvernoy's gland secretion with minimal contamination from saliva.

-

Materials:

-

Anesthetic (e.g., isoflurane)

-

Pilocarpine solution (2 mg/mL in saline)

-

Micropipette with sterile tips or capillary tubes

-

Microcentrifuge tubes

-

Dry ice or liquid nitrogen

-

-

Protocol:

-

Lightly anesthetize the snake to ensure safe handling and minimize stress.

-

Administer a subcutaneous injection of pilocarpine (5-10 µg/g body weight) to stimulate secretion.

-

After 5-10 minutes, clear any pooled saliva from the snake's mouth with a cotton swab.

-

Gently apply pressure at the base of the Duvernoy's gland (posterior to the eye) to express the secretion.

-

Collect the clear, viscous secretion as it pools at the base of the rear fangs using a micropipette or capillary tube.

-

Immediately place the collected secretion into a microcentrifuge tube and flash-freeze in dry ice or liquid nitrogen.

-

Store samples at -80°C until further analysis.

-

Protein Concentration Determination (Bradford Assay)

-

Objective: To quantify the total protein content of the oral secretion.

-

Materials:

-

Bradford reagent (Coomassie Brilliant Blue G-250)

-

Bovine Serum Albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)

-

Spectrophotometer and cuvettes or 96-well plate reader

-

Distilled water

-

-

Protocol:

-

Prepare a Standard Curve:

-

Pipette 20 µL of each BSA standard solution into separate cuvettes or wells.

-

Add 980 µL of distilled water to each.

-

Prepare a blank using 1 mL of distilled water.[19]

-

-

Prepare Sample:

-

Dilute the colubrid oral secretion sample to an appropriate concentration in distilled water (e.g., 1:100 or 1:200).

-

Add 20 µL of the diluted sample to a cuvette containing 980 µL of distilled water.[19]

-

-

Assay:

-

Add 1.5 mL of Bradford reagent to all standard and sample cuvettes.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 595 nm using the spectrophotometer, zeroed with the blank.[20]

-

-

Calculation:

-

Plot the absorbance of the BSA standards against their known concentrations to create a standard curve.

-

Use the equation of the line from the standard curve to calculate the protein concentration of the unknown sample, accounting for the dilution factor.[21]

-

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Objective: To separate the proteins in the oral secretion based on their molecular weight.

-

Materials:

-

SDS-PAGE apparatus (e.g., Mini-PROTEAN system)

-

Acrylamide gels (e.g., 12-15% resolving gel with a 5% stacking gel)

-

Sample buffer (with and without β-mercaptoethanol for reducing and non-reducing conditions, respectively)

-

Protein molecular weight marker

-

Running buffer

-

Coomassie Brilliant Blue staining solution and destaining solution

-

-

Protocol:

-

Dilute the oral secretion sample to a concentration of approximately 1 mg/mL in distilled water.

-

Mix the diluted sample with sample buffer in a 1:4 (v/v) ratio. For reducing conditions, use a buffer containing β-mercaptoethanol.[22]

-

Heat the samples at 95°C for 5 minutes.[22]

-

Load 10-20 µg of protein per lane onto the SDS-PAGE gel, alongside a molecular weight marker.[23][24]

-

Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

-

Destain the gel until protein bands are clearly visible against a clear background.

-

Image the gel for documentation and analysis.

-

In-Gel Digestion and Mass Spectrometry for Protein Identification

-

Objective: To identify the proteins within a specific band from an SDS-PAGE gel.

-

Protocol:

-

Excision and Destaining:

-

Using a clean scalpel, carefully excise the protein band of interest from the Coomassie-stained gel. Cut the band into small (~1x1 mm) pieces.

-

Place the gel pieces into a microcentrifuge tube.

-

Destain the gel pieces by washing with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate (NH₄HCO₃) until the blue color is removed.

-

-

Reduction and Alkylation:

-

Dehydrate the gel pieces with 100% ACN until they shrink and turn white. Remove the ACN and air dry.

-

Rehydrate the gel pieces in 10 mM dithiothreitol (DTT) in 100 mM NH₄HCO₃ and incubate at 56°C for 45-60 minutes to reduce disulfide bonds.[25][26]

-

Cool to room temperature, remove the DTT solution, and add 55 mM iodoacetamide in 100 mM NH₄HCO₃. Incubate in the dark at room temperature for 30-45 minutes to alkylate the free thiols.[25]

-

Wash the gel pieces with 100 mM NH₄HCO₃, followed by dehydration with 100% ACN. Dry the gel pieces completely in a SpeedVac.

-

-

Tryptic Digestion:

-

Peptide Extraction:

-

Stop the digestion by adding 5 µL of 1% trifluoroacetic acid (TFA).

-

Collect the supernatant containing the peptides.

-

Perform two sequential extractions by adding an extraction solution (e.g., 60% ACN, 1% TFA) to the gel pieces, sonicating for 10-15 minutes each time, and pooling the supernatants.[25]

-

Dry the pooled peptides in a SpeedVac and resuspend in a small volume of 0.1% TFA for mass spectrometry analysis.

-

-

Mass Spectrometry:

-

Analyze the extracted peptides using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Search the resulting MS/MS spectra against a relevant protein database (e.g., NCBI Serpentes) to identify the protein(s).

-

-

Phospholipase A2 (PLA2) Activity Assay

-

Objective: To measure the PLA2 enzymatic activity in the oral secretion.

-

Materials:

-

Egg yolk suspension (e.g., 4 mg/mL in 0.9% NaCl) as a substrate

-

1 mM CaCl₂ solution

-

Assay buffer (e.g., Tris-HCl)

-

Spectrophotometer

-

-

Protocol:

-

Prepare a fresh egg yolk suspension to serve as the source of phospholipids.

-

In a test tube or cuvette, combine 0.5 mL of the egg yolk suspension with 50 µL of 1 mM CaCl₂.[28]

-

Add 100 µL of the diluted oral secretion sample to initiate the reaction.[28]

-

Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

The PLA2 activity can be measured by monitoring the change in turbidity (absorbance) of the egg yolk suspension over time, as the hydrolysis of phospholipids leads to a decrease in turbidity.[29] Alternatively, the release of free fatty acids can be quantified by titration.

-

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Experimental Workflow for Proteomic Characterization

This diagram outlines the typical workflow for identifying the protein components of colubrid oral secretions.

Caption: Workflow for proteomic analysis of colubrid oral secretions.

Combined "-Omics" Approach for Characterization

A comprehensive understanding is achieved by integrating proteomic and transcriptomic data.

Caption: Integrated venomics workflow combining proteomics and transcriptomics.

Potential Signaling Effects of Snake Venom Metalloproteinases (SVMPs)

SVMPs from colubrid secretions can induce local tissue damage by degrading key structural proteins in the extracellular matrix (ECM), a mechanism that may be amplified by endogenous pathways.[30]

Caption: Mechanism of SVMP-induced hemorrhage and coagulopathy.

Conclusion and Future Directions

The oral secretions of non-venomous colubrids are a rich and complex source of bioactive molecules with significant, yet largely unexplored, potential. As "-omics" technologies become more accessible, the characterization of these secretions is accelerating, revealing novel compounds and expanding our understanding of venom evolution. The protocols and data presented in this guide offer a framework for researchers to systematically investigate these natural products. Future research should focus on isolating and pharmacologically characterizing individual components to identify novel lead compounds for drug development, particularly in areas such as hemostasis, inflammation, and cancer research. The continued exploration of this biochemical frontier promises to yield valuable tools for both basic science and clinical applications.

References

- 1. Snake Venomics: Fundamentals, Recent Updates, and a Look to the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duvernoy's gland - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Colubrid Venom Composition: An -Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colubrid Venom Composition: An -Omics Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Snake Venom Metalloproteinases (SVMPs): A structure-function update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Snake venom metalloproteinases: structure, function and relevance to the mammalian ADAM/ADAMTS family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. unco.edu [unco.edu]

- 12. mdpi.com [mdpi.com]

- 13. RNA-seq and high-definition mass spectrometry reveal the complex and divergent venoms of two rear-fanged colubrid snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties of Duvernoy's secretions from opisthoglyphous and aglyphous colubrid snakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Duvernoy’s Gland Transcriptomics of the Plains Black-Headed Snake, Tantilla nigriceps (Squamata, Colubridae): Unearthing the Venom of Small Rear-Fanged Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Venom proteomics and Duvernoy's venom gland histology of Pseudoboa neuwiedii (Neuwied's false boa; Dipsadidae, Pseudoboini) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 20. Comparison of Methods for Measuring Protein Concentration in Venom Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. preprints.org [preprints.org]

- 22. Different Research Approaches in Unraveling the Venom Proteome of Naja ashei - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enhancing Deinagkistrodon acutus antivenom potency through acutolysin A-targeted antibody supplementation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 24. Qualitative Analysis of Proteins in Two Snake Venoms, Gloydius Blomhoffii and Agkistrodon Acutus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nccs.res.in [nccs.res.in]

- 26. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 27. UWPR [proteomicsresource.washington.edu]

- 28. ajol.info [ajol.info]

- 29. Phospholipase A2 (PLA2) assay [bio-protocol.org]

- 30. Amplification of Snake Venom Toxicity by Endogenous Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Arsenal: A Technical Guide to the Venom Composition of Rear-Fanged Colubrid Snakes

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rear-fanged snakes (family Colubridae) represent a diverse and widespread group of serpents whose venoms are increasingly recognized as a rich source of novel bioactive compounds. Historically understudied in favor of their front-fanged counterparts, the venoms of colubrids are now a focal point for understanding the evolutionary dynamics of toxin recruitment and diversification. This technical guide provides a comprehensive overview of the evolution of venom composition in these snakes, detailing the major toxin families, presenting quantitative compositional data, and outlining the key experimental protocols used in modern venomics research. This document is intended to serve as a valuable resource for researchers in toxinology, evolutionary biology, and pharmacology, as well as for professionals engaged in the discovery and development of new therapeutics.

Introduction: The Understated Venom of Colubrids

The family Colubridae is the largest family of snakes, encompassing over 2,200 species.[1] A significant number of these species possess a Duvernoy's gland, a homolog of the venom glands found in vipers and elapids, paired with enlarged and often grooved rear maxillary teeth (opisthoglyph dentition).[1] Unlike the high-pressure venom delivery systems of front-fanged snakes, colubrids utilize a low-pressure system, which has contributed to the misconception of them being "non-venomous" or only mildly toxic to humans. However, their venoms are highly effective in subduing prey and can contain a complex cocktail of potent toxins.[1][2]

The study of colubrid venoms is crucial for a complete understanding of snake venom evolution. It is believed that a single origin of venom occurred at the base of the advanced snakes (Caenophidia), with subsequent extensive diversification and, in some lineages, loss of the venom system.[1] Colubrids, therefore, offer a window into the various evolutionary trajectories of venom composition, driven by factors such as diet and prey specificity.[1]

Major Toxin Families in Colubrid Venoms

The venoms of rear-fanged colubrids are typically dominated by a few key protein families, with a notable dichotomy observed in some subfamilies: venoms rich in snake venom metalloproteinases (SVMPs) or those dominated by three-finger toxins (3FTx).[3][4] Other significant families include cysteine-rich secretory proteins (CRISPs) and C-type lectins (CTLs).

Snake Venom Metalloproteinases (SVMPs)

SVMPs are a diverse family of enzymes that disrupt hemostasis and cause local tissue damage. In colubrid venoms, the P-III class of SVMPs is particularly common and is often the most abundant toxin class, especially in the Dipsadinae subfamily.[5][6] These toxins can induce hemorrhage and interfere with the coagulation cascade, facilitating prey immobilization and pre-digestion.

Three-Finger Toxins (3FTx)

3FTx are a superfamily of non-enzymatic polypeptides characterized by a conserved structure of three β-stranded loops extending from a central core.[7] In colubrids, particularly within the Colubrinae subfamily, 3FTx can be the dominant venom component.[3][4] These toxins exhibit a wide range of biological activities, with many acting as potent neurotoxins that target nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to paralysis in prey.[7] Some colubrid 3FTx have evolved remarkable prey-specific toxicity.

Cysteine-Rich Secretory Proteins (CRISPs)

CRISPs are widely distributed among colubrid venoms and are often one of the most abundant protein families.[1][2][6] While their exact role in envenomation is not fully understood, they are known to block ion channels and may contribute to the overall toxicity of the venom.

Other Toxin Families

Other protein families found in colubrid venoms include C-type lectins (CTLs), which can interfere with hemostasis, and L-amino acid oxidases (LAAOs), which contribute to cytotoxicity. The presence and abundance of these and other minor components can vary significantly between species.

Quantitative Venom Composition

The advent of "-omics" technologies, particularly proteomics and transcriptomics, has enabled the detailed quantification of venom composition. The following tables summarize the relative abundance of major toxin families in the venoms of several rear-fanged colubrid species, as determined by these methods.

Table 1: Venom Composition of Selected Colubrid Species (Dipsadinae Subfamily)

| Species | SVMP (%) | CRISP (%) | CTL (%) | Other (%) | Reference |

|---|---|---|---|---|---|

| Philodryas olfersii | High | Present | Present | Present | [5] |

| Thamnodynastes strigatus | High | Present | Present | Present | [5] |

| Leptodeira spp. | Dominant | Present | Low | Present | [3] |

| Helicops spp. | Low | Present | Dominant | Present |[3] |

Table 2: Venom Composition of Selected Colubrid Species (Colubrinae Subfamily)

| Species | 3FTx (%) | SVMP (%) | CRISP (%) | Other (%) | Reference |

|---|---|---|---|---|---|

| Boiga irregularis | Dominant | Present | Present | Present | [4] |

| Chironius multiventris | Dominant | Low | Present | Present | [4] |

| Oxybelis aeneus | Dominant | Low | Present | Present | [4] |

| Spilotes sulphureus | Dominant | Low | Present | Present |[4] |

Experimental Protocols

A comprehensive understanding of colubrid venom evolution relies on a suite of modern molecular and biochemical techniques. The following sections provide detailed methodologies for the key experiments in this field.

Venom Extraction from Rear-Fanged Snakes

Due to their low-pressure venom delivery system, extracting venom from colubrids requires specialized techniques to maximize yield.

-

Anesthesia and Stimulation:

-

Collection:

-

Position a microcapillary tube or pipette tip over the enlarged rear maxillary teeth to collect the secreted venom.

-

Pool the collected venom and centrifuge at 10,000 x g for 5 minutes to pellet any cellular debris.[9]

-

Lyophilize the supernatant and store at -20°C or lower for long-term preservation.[8]

-

Venom Gland Transcriptomics

Transcriptomics provides a snapshot of the genes being expressed in the venom glands at the time of tissue collection, offering insights into the diversity of toxins being produced.

-

RNA Extraction and Library Preparation:

-

Dissect the Duvernoy's glands from a recently euthanized or sacrificed snake and immediately place them in an RNA stabilization solution (e.g., RNAlater).

-

Extract total RNA from the gland tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize a cDNA library using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).[10][11]

-

-

Sequencing and Analysis:

-

Sequence the cDNA library on a next-generation sequencing platform (e.g., Illumina HiSeq).[10][11]

-

Perform quality control on the raw sequencing reads and assemble the transcriptome de novo using software such as Trinity.[12]

-

Annotate the assembled transcripts by comparing them against protein and nucleotide databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Quantify the expression levels of different toxin transcripts (e.g., in transcripts per million, TPM) to estimate their relative abundance in the venom gland.

-

Venom Proteomics

Proteomics directly analyzes the protein components of the venom, providing a quantitative profile of the final secreted product.

-

Protein Separation:

-

Reconstitute lyophilized venom in a suitable buffer (e.g., 0.1% trifluoroacetic acid).[9]

-

Fractionate the crude venom using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13][14][15] Elute the proteins using a gradient of acetonitrile in 0.1% trifluoroacetic acid.[14]

-

Collect the fractions and analyze them using SDS-PAGE to visualize the protein complexity of each fraction.

-

-

Mass Spectrometry:

-

Data Analysis:

-

Search the acquired MS/MS spectra against a database of known protein sequences. For optimal results, use a custom database generated from the venom gland transcriptome of the same or a closely related species.[2]

-

Identify the proteins present in the venom and perform relative quantification based on spectral counting or peak intensity to determine the abundance of each toxin family.

-

Visualizing a Toxin's Mechanism of Action

Three-finger toxins from colubrid venoms often exert their neurotoxic effects by binding to nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction. This binding event blocks the normal transmission of nerve impulses, leading to paralysis.

Caption: Action of a colubrid three-finger neurotoxin at the neuromuscular junction.

Visualizing the Venomics Workflow

The integrated "-omics" approach is central to modern venom research. The following diagram illustrates a typical experimental workflow for characterizing the venom of a rear-fanged colubrid.

Caption: A typical integrated workflow for colubrid venom analysis.

Evolutionary Dynamics and Future Directions

The evolution of venom in colubrids is a dynamic process of gene duplication and neofunctionalization, where existing body proteins are "recruited" for expression in the venom gland and subsequently evolve new, toxic functions. This evolutionary arms race between snake venom and prey resistance has led to the remarkable diversity of toxins observed today.

The study of rear-fanged snake venoms is a rapidly advancing field. Future research will likely focus on:

-

Expanding Taxonomic Coverage: Characterizing the venoms of a wider range of colubrid species to build a more complete picture of venom evolution across the family.

-

Functional Characterization of Novel Toxins: Investigating the biological activities of newly discovered venom components to understand their roles in prey capture and their potential for therapeutic applications.

-

Genomics: Integrating genomic data to understand the regulatory mechanisms behind toxin gene expression and the evolution of venom gene families.

Conclusion

The venoms of rear-fanged colubrid snakes are a testament to the power of natural selection to shape complex biological arsenals. No longer considered "minor" players in the world of venomous animals, these snakes and their toxins offer invaluable insights into evolutionary processes and provide a rich, largely untapped resource for drug discovery. The continued application of integrated "-omics" approaches, as detailed in this guide, will undoubtedly uncover further secrets of their evolving venom composition, with significant implications for both basic science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Colubrid Venom Composition: An -Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. unco.edu [unco.edu]

- 6. cebc.cnrs.fr [cebc.cnrs.fr]

- 7. Snake Venomics: Fundamentals, Recent Updates, and a Look to the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. The Isolation and Characterization of a new Snake Venom Cysteine-Rich Secretory Protein (svCRiSP) from the Venom of the Southern Pacific Rattlesnake and its Effect on Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. researchgate.net [researchgate.net]

- 12. Proteomic and Transcriptomic Techniques to Decipher the Molecular Evolution of Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Protein Decomplexation Strategy in Snake Venom Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Phylogenetic Analysis of Colubrid Venom Protein Families: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colubridae family, representing the largest and most diverse group of snakes, has long been a subject of evolutionary interest. While historically understudied compared to their front-fanged counterparts (vipers and elapids), the venoms of colubrid snakes are now recognized as a rich reservoir of novel protein families with significant potential for biomedical research and drug development.[1] A comprehensive phylogenetic analysis of these venom protein families is crucial for understanding their evolutionary origins, functional diversification, and for identifying promising lead compounds for therapeutic applications.[2]

This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in the phylogenetic analysis of colubrid venom protein families. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct and interpret these complex analyses.

Major Colubrid Venom Protein Families: A Quantitative Overview

The venom of colubrid snakes is a complex cocktail of proteins, with the composition varying significantly across different species.[3] However, several major protein families are consistently observed, albeit in differing abundances. Quantitative proteomic studies have begun to shed light on the relative contributions of these families to the overall venom composition.[1][4]

Table 1: Relative Abundance of Major Protein Families in Select Colubrid Venoms

| Venom Protein Family | Boiga irregularis (Brown Tree Snake) | Dispholidus typus (Boomslang) | Philodryas olfersii (Green Racer) | General Colubrid Average (%) | Primary Function(s) |

| Three-Finger Toxins (3FTx) | High (~60-90%) | Low | Low | ~42% | Neurotoxicity (nAChR antagonism)[5][6] |

| Snake Venom Metalloproteinases (SVMPs) | Low | High | High | ~38% | Hemorrhage, tissue damage, inflammation[7][8] |

| Cysteine-Rich Secretory Proteins (CRiSPs) | Moderate | Moderate | Moderate | ~11% | Ion channel modulation, inflammation[5] |

| C-type Lectins (CTLs) | Low | Low | Moderate | ~2.8% | Anticoagulation, platelet modulation |

| Phospholipase A₂ (PLA₂) | Low | Low | Low | ~2% | Inflammation, neurotoxicity, myotoxicity |

| L-amino Acid Oxidases (LAAO) | Very Low | Very Low | Very Low | ~0.9% | Apoptosis induction, antimicrobial activity |

Note: Values are approximate and can vary based on individual snake age, diet, and geographic location. Data compiled from multiple sources.[4][5]

Experimental Protocols: A Step-by-Step Guide

The phylogenetic analysis of colubrid venom proteins relies on a multi-step workflow that integrates transcriptomics, proteomics, and bioinformatics.

Venom Gland Transcriptomics

Transcriptomics provides the genetic blueprint of the toxins expressed in the venom gland.

Protocol: Venom Gland RNA Sequencing

-

Tissue Collection and Preservation: Immediately following euthanasia or venom extraction, dissect the Duvernoy's (venom) glands. To maximize toxin gene transcription, it is often recommended to extract the glands four days after venom milking.[9] Immediately place the glands in an RNA stabilization solution (e.g., RNAlater) and store at -80°C until RNA extraction.

-

RNA Extraction: Homogenize the gland tissue in a suitable lysis buffer (e.g., TRIzol).[9] Perform RNA extraction using a combination of phenol-chloroform separation and column-based purification kits to ensure high-purity total RNA.

-

mRNA Isolation: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-magnetic beads, which bind to the poly(A) tails of mRNA molecules.

-

cDNA Library Preparation:

-

Fragment the isolated mRNA into smaller pieces.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library via PCR to generate a sufficient quantity of DNA for sequencing.[10][11]

-

-

Sequencing: Sequence the prepared cDNA library on a next-generation sequencing platform (e.g., Illumina HiSeq).[11]

-

De Novo Assembly: In the absence of a reference genome, assemble the sequencing reads into contiguous transcripts (contigs) using de novo assembly software such as Trinity.[10]

-

Toxin Annotation: Identify putative toxin transcripts by comparing the assembled contigs against a database of known venom protein sequences using BLASTx.

Venom Proteomics

Proteomics identifies and quantifies the actual proteins present in the venom.

Protocol: HPLC-MS/MS-based Venom Proteomics

-

Venom Collection: Collect crude venom from the colubrid species of interest. Lyophilize and store the venom at -20°C or lower.

-

Protein Quantification: Determine the total protein concentration of the crude venom using a standard protein assay (e.g., Bradford or BCA assay).

-

Venom Fractionation (Optional but Recommended):

-

Protein Digestion:

-

In-solution digestion is often preferred for LC-MS/MS analysis due to its flexibility and reproducibility.[14][15][16] Proteins in the crude venom or HPLC fractions are denatured, reduced, alkylated, and then digested into smaller peptides using a protease, most commonly trypsin.

-

In-gel digestion can also be used, particularly after separation by SDS-PAGE. This method has the advantage of removing contaminants during electrophoresis.[17][18]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Inject the digested peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Orbitrap).[19]

-

The peptides are separated by the LC column and then ionized and fragmented in the mass spectrometer.

-

The mass spectrometer measures the mass-to-charge ratio of the precursor and fragment ions.[19]

-

-

Protein Identification and Quantification:

-

Search the generated MS/MS spectra against a protein sequence database. This database should ideally be the transcriptome of the same species' venom gland to ensure accurate identification.

-

Use software such as Mascot or MaxQuant to identify the proteins and perform label-free quantification based on spectral counting or peak intensity.

-

Phylogenetic Analysis

This step reconstructs the evolutionary history of the identified venom protein families.

Protocol: Bayesian Phylogenetic Analysis using MrBayes

-

Sequence Alignment:

-

Compile a dataset of the amino acid sequences of the venom protein family of interest from your transcriptomic data and from public databases (e.g., NCBI GenBank). Include sequences from related non-venomous proteins to serve as an outgroup.

-

Perform a multiple sequence alignment using a program like MAFFT or ClustalOmega. Visually inspect and manually refine the alignment if necessary.[20]

-

-

Model Selection:

-

Phylogenetic Tree Construction with MrBayes:

-

Format your alignment file into the NEXUS format required by MrBayes.[20]

-

In the MrBayes command block, specify the selected model of protein evolution.

-

Run the Markov Chain Monte Carlo (MCMC) analysis. This involves running multiple chains for a sufficient number of generations to ensure convergence.[2][22]

-

Discard the initial portion of the run as "burn-in" and summarize the remaining trees to generate a consensus tree with posterior probabilities for each node.[22]

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software such as FigTree. The posterior probabilities on the nodes represent the statistical support for those clades.

-

Analyze the branching patterns to infer the evolutionary relationships between the different venom proteins.

-

Visualization of Key Processes and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Experimental Workflow

Caption: Overview of the integrated workflow for phylogenetic analysis.

Signaling Pathway: 3FTx Neuromuscular Blockade

Three-finger toxins are potent neurotoxins that primarily target nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[6]

Caption: Mechanism of 3FTx-induced neuromuscular blockade.

Signaling Pathway: SVMP-induced Inflammation

Snake venom metalloproteinases contribute to local and systemic inflammation by activating endogenous signaling cascades, such as the complement system.[23][24][25]

Caption: SVMP activation of the complement system and inflammation.

Conclusion and Future Directions

The phylogenetic analysis of colubrid venom protein families is a rapidly evolving field. The integration of transcriptomics, proteomics, and sophisticated bioinformatic tools has provided unprecedented insights into the evolutionary history and functional diversity of these toxins. For drug development professionals, these analyses are invaluable for identifying novel molecular scaffolds and understanding their structure-function relationships.

Future research should focus on expanding the taxonomic sampling of colubrid venoms to build a more comprehensive phylogenetic framework. Furthermore, functional characterization of a wider range of colubrid toxins is needed to elucidate their precise molecular targets and mechanisms of action. This will not only enhance our understanding of venom evolution but also pave the way for the development of novel therapeutics for a wide range of diseases.

References

- 1. Colubrid Venom Composition: An -Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of Three-Finger Toxin Genes in Neotropical Colubrine Snakes (Colubridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variations in “Functional Site” Residues and Classification of Three-Finger Neurotoxins in Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-seq and high-definition mass spectrometry reveal the complex and divergent venoms of two rear-fanged colubrid snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divergent Specialization of Simple Venom Gene Profiles among Rear-Fanged Snake Genera (Helicops and Leptodeira, Dipsadinae, Colubridae) [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. genscript.com [genscript.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry in snake venom research | Acta Biologica Slovenica [journals.uni-lj.si]

- 13. digital.csic.es [digital.csic.es]

- 14. Protein Digestion Unveiled: In-Gel vs. In-Solution Techniques - MetwareBio [metwarebio.com]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of in-gel and in-solution proteolysis in the proteome profiling of organ perfusion solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Introduce to Protein Digestion—In-Gel or In-Solution - Creative Proteomics [creative-proteomics.com]

- 18. A Comparative Study of Workflows Optimized for In-gel, In-solution and On-filter Proteolysis in the Analysis of Plasma membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic characterization and proteomic profiling of venoms from the medically important Androctonus species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Comprehensive Protocol for Bayesian Phylogenetic Analysis Using MrBayes: From Sequence Alignment to Model Selection and Phylogenetic Inference - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. snakegenomics.org [snakegenomics.org]

- 23. P-I Snake Venom Metalloproteinase Is Able to Activate the Complement System by Direct Cleavage of Central Components of the Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Amplification of Snake Venom Toxicity by Endogenous Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. P-I snake venom metalloproteinase is able to activate the complement system by direct cleavage of central components of the cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery of Novel Peptides from Boiga irregularis Venom

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel peptides from the venom of the Brown Treesnake, Boiga irregularis. It is designed to furnish researchers and drug development professionals with the necessary protocols and data to replicate and build upon existing findings.

Introduction

The venom of the Brown Treesnake (Boiga irregularis), a colubrid snake, is a complex mixture of bioactive proteins and peptides. While not considered life-threatening to healthy adults, its venom possesses potent, taxon-specific toxins that have garnered significant interest for their potential as pharmacological tools and leads for drug discovery. Notably, the venom has been shown to be particularly toxic to avian and reptilian species, a characteristic attributed to the presence of specialized neurotoxins.

This document focuses on the discovery of novel peptides, with a particular emphasis on the heterodimeric three-finger toxin, irditoxin. It outlines the complete workflow from venom extraction to bioactivity assessment, providing detailed experimental protocols and summarizing key quantitative data.

Experimental Protocols

Venom Extraction from Boiga irregularis

Safe and effective venom extraction is paramount for obtaining high-quality starting material. The following protocol utilizes a combination of anesthesia and a secretagogue to maximize venom yield from Boiga irregularis.[1][2][3][4]

Materials:

-

Sterile syringes and needles

-

Micropipettes or capillary tubes

-

Cryovials

-

Personal Protective Equipment (PPE): gloves, eye protection

Procedure:

-

Animal Handling and Anesthesia: Safely restrain the snake. Administer a 20 mg/kg dose of ketamine hydrochloride via subcutaneous injection.[1][2] Allow approximately 15 minutes for the anesthetic to take effect. Monitor the snake for appropriate levels of sedation. Note: The response to ketamine can vary between individuals, and dosage may need to be adjusted accordingly.[5]

-

Stimulation of Venom Secretion: Once the snake is anesthetized, administer a 6 mg/kg dose of pilocarpine hydrochloride via subcutaneous injection to stimulate venom secretion.[1][2]

-

Venom Collection: Position the snake's head over a collection vessel. Gently open the snake's mouth and use a micropipette or capillary tube to collect the venom as it is secreted from the fangs.[6] The extraction process may take up to 30-60 minutes.[6]

-

Venom Processing and Storage: Immediately after collection, centrifuge the venom at low speed to pellet any cellular debris. Transfer the supernatant to a clean cryovial, flash-freeze in liquid nitrogen, and store at -80°C until use. For long-term storage, lyophilization (freeze-drying) is recommended.

Peptide Fractionation by High-Performance Liquid Chromatography (HPLC)

Crude venom is fractionated to separate its individual peptide components. Reverse-phase HPLC (RP-HPLC) is a standard technique for this purpose.

Materials:

-

Lyophilized crude venom

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Reconstitute lyophilized venom in Solvent A to a known concentration. Centrifuge to remove any insoluble material.

-

Chromatography:

-

Equilibrate the C18 column with Solvent A.

-

Inject the venom sample onto the column.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a constant flow rate.

-

Monitor the elution profile at 215 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the observed peaks.

-

Post-Fractionation Processing: Lyophilize the collected fractions and store at -20°C or lower for subsequent analysis.

Peptide Characterization

2.3.1 Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular masses of the peptides in each fraction.

Materials:

-

Lyophilized HPLC fractions

-

MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Reconstitute the lyophilized fractions in a suitable solvent.

-

Spotting: Mix the peptide solution with the MALDI matrix solution and spot onto the MALDI target plate. Allow to air dry.

-

Data Acquisition: Analyze the samples in the MALDI-TOF mass spectrometer to obtain the mass spectra of the peptides.

2.3.2 N-terminal Sequencing (Edman Degradation)

Edman degradation is a method for determining the amino acid sequence of a peptide from its N-terminus.

Materials:

-

Purified peptide

-

Phenyl isothiocyanate (PITC)

-

Trifluoroacetic acid (TFA)

-

Automated protein sequencer

Procedure:

-

Coupling: The peptide is reacted with PITC under basic conditions to derivatize the N-terminal amino acid.

-

Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using TFA.

-

Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

-

Cycling: The process is repeated for the new N-terminus of the shortened peptide.

2.3.3 cDNA Sequencing

To obtain the full amino acid sequence of a peptide, a cDNA library is constructed from the snake's venom glands.

Materials:

-

Boiga irregularis venom gland tissue

-

RNA extraction kit

-

Reverse transcriptase

-

PCR reagents

-

Cloning vector

-

Competent E. coli cells

-

DNA sequencing reagents and equipment

Procedure:

-

RNA Extraction: Extract total RNA from the venom gland tissue.

-

cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Amplify the cDNA encoding the peptide of interest using specific primers.

-

Cloning and Sequencing: Ligate the amplified cDNA into a cloning vector and transform into E. coli. Sequence the plasmid DNA from positive clones to determine the full nucleotide sequence, which can then be translated to the amino acid sequence.

Bioactivity Assessment: Avian Neuromuscular Junction Assay

The taxon-specific neurotoxicity of Boiga irregularis venom peptides is often assessed using the chick biventer cervicis nerve-muscle preparation.[7]

Materials:

-

Chicks (1-7 days old)

-

Krebs-Henseleit solution

-

Nerve stimulator

-

Force transducer

-

Data acquisition system

-

Purified peptide

Procedure:

-

Preparation Dissection: Euthanize a chick and dissect the biventer cervicis muscle with its nerve supply intact.

-

Mounting: Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. Attach the muscle to a force transducer.

-

Stimulation: Stimulate the nerve with supramaximal square-wave pulses to elicit muscle contractions.

-

Toxin Application: After a stable baseline of contractions is established, add the purified peptide to the organ bath at various concentrations.

-

Data Recording: Record the inhibition of the nerve-evoked muscle contractions over time.

2.4.1 IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Calculation:

-

Dose-Response Curve: Plot the percentage of inhibition of muscle contraction against the logarithm of the peptide concentration.

-

Non-linear Regression: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

IC50 Value: The IC50 is the concentration of the peptide that produces 50% of the maximal inhibition.

Quantitative Data of Peptides from Boiga irregularis Venom

The following tables summarize the quantitative data for key peptides discovered in Boiga irregularis venom.

| Table 1: Properties of Irditoxin | |

| Property | Value |

| Toxin Class | Three-finger toxin (3FTx), heterodimer |

| Molecular Mass | ~14 kDa (total); Subunits ~7 kDa each |

| Structure | Two subunits with a three-finger protein fold, covalently linked by an interchain disulfide bond. |

| Source: | Pawlak et al., 2009 |

| Table 2: Bioactivity of Irditoxin | |

| Assay | Value |

| Avian Neuromuscular Junction (IC50) | 10 nM |

| Mammalian Neuromuscular Junction | Three orders of magnitude less effective than at the avian junction. |

| Lethality (LD50) in Birds (chickens) | Highly toxic |

| Lethality (LD50) in Lizards | Highly toxic |

| Lethality (LD50) in Mice | Non-toxic |

| Source: | Pawlak et al., 2009 |

| Table 3: Other Protein Components in Boiga irregularis Venom | |

| Protein/Peptide Class | Approximate Molecular Mass |

| Suspected Neurotoxins | 8.5-11 kDa |

| CRiSP Homolog | 25 kDa |

| Azocaseinolytic Metalloprotease | Varies |

| Acetylcholinesterase | Varies |

| Source: | Mackessy et al., 2006 |

Visualizations

Experimental Workflow for Peptide Discovery

Caption: Experimental workflow for the discovery and characterization of novel peptides.

Signaling Pathway of Irditoxin at the Avian Neuromuscular Junction

Caption: Mechanism of action of irditoxin at the avian neuromuscular junction.

References

- 1. unco.edu [unco.edu]

- 2. RNA-seq and high-definition mass spectrometry reveal the complex and divergent venoms of two rear-fanged colubrid snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Full-Length Venom Protein cDNA Sequences from Venom-Derived mRNA: Exploring Compositional Variation and Adaptive Multigene Evolution | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Venom yields from several species of colubrid snakes and differential effects of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Screening of snake venoms for neurotoxic and myotoxic effects using simple in vitro preparations from rodents and chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

Proteomic Profiling of Duvernoy's Gland Secretions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Duvernoy's gland, a homolog to the venom glands of elapids and vipers, is found in a variety of colubrid snakes.[1] While historically considered less potent than the venoms of front-fanged snakes, the secretions of these glands are now recognized as a complex mixture of bioactive proteins and peptides with significant pharmacological potential.[2][3] This guide provides a comprehensive overview of the proteomic methodologies used to characterize Duvernoy's gland secretions, presents a summary of the known protein composition, and details the signaling pathways involved in their production.

Quantitative Proteomic Composition of Duvernoy's Gland Secretions

The proteomic composition of Duvernoy's gland secretions can be highly variable between species. However, several major protein families are consistently identified. The following table summarizes the relative abundance of key protein families found in the secretions of various colubrid snakes.

| Protein Family | Malpolon monspessulanus[2] | Pseudoboa neuwiedii[4] | General Colubrid (Non-Front Fanged) Profile[5] |

| Snake Venom Metalloproteinase (SVMP) | Most prominent | 47% | 38% |

| Cysteine-Rich Secretory Protein (CRISP) | Prominent | 3% | 11% |

| Three-Finger Toxin (3FTx) | Not detected | - | 42% |

| Peptidase M1 | Prominent | - | - |

| Snake Endogenous Matrix Metalloproteinase-9 (seMMP-9) | - | 49% | - |

| C-type Lectin (CTL) | - | Minor component | 2.8% |

| Phospholipase A₂ (PLA₂) | - | Minor component | 2% |

| L-amino-acid Oxidase (LAAO) | - | - | 0.9% |

Experimental Protocols for Proteomic Analysis

The characterization of Duvernoy's gland secretions involves a multi-step process, from venom extraction to protein identification and quantification.

1. Venom Extraction

-

Manual Method: To obtain a secretion reflective of a natural release, a gentle massage of the Duvernoy's gland can be performed with a pipette tip covering the posterior maxillary teeth.[2]

-

Pilocarpine Stimulation: While this method can yield higher volumes, it may result in a lower protein concentration and potentially altered composition.[2]

2. Protein Quantification

-

Standard protein quantification assays such as the Bicinchoninic acid (BCA) assay or the Lowry assay are commonly used to determine the total protein concentration of the crude secretion.[6]

3. Protein Separation and Decomplexation

Due to the complexity of the venom, a decomplexation step is crucial prior to mass spectrometry.[7][8]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique to fractionate the crude venom.[6][8]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight.[8]

-

The crude venom or HPLC fractions are loaded onto a polyacrylamide gel.

-

Proteins are visualized using staining methods like Coomassie Brilliant Blue.

-

4. Mass Spectrometry Analysis

Mass spectrometry is the core technology for identifying and quantifying the proteins in the venom fractions.

-

"Bottom-Up" Proteomics (Shotgun Proteomics):

-

In-solution or In-gel Digestion: Proteins are enzymatically digested, typically with trypsin, to generate smaller peptides.[5][8][9]

-

Nano-Electrospray Ionization Tandem Mass Spectrometry (nano-ESI-LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[8]

-

-

"Top-Down" Proteomics: This approach involves the analysis of intact proteins, which can provide information on post-translational modifications.[9][11]

5. Data Analysis

-

The mass spectrometry data is searched against protein databases (e.g., NCBI, UniProt) to identify the proteins.[4][5] For organisms with limited genomic information, a species-specific transcriptome database can significantly improve protein identification.[4][5]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Venom Proteomics

The following diagram illustrates a typical workflow for the proteomic analysis of Duvernoy's gland secretions.

Signaling Pathways in Venom Production

Recent research has identified key signaling pathways that are co-opted for the regulation of venom gene expression.[12][13] The Extracellular signal-regulated kinase (ERK) and the Unfolded Protein Response (UPR) pathways are believed to play a central role.[13]

This technical guide provides a foundational understanding of the proteomic analysis of Duvernoy's gland secretions. The methodologies and data presented herein are essential for researchers and professionals aiming to explore the rich biochemical diversity of these secretions for drug discovery and development. The continued application of advanced proteomic and transcriptomic techniques will undoubtedly uncover novel toxins and provide deeper insights into the evolution and function of colubrid venoms.[14]

References

- 1. Duvernoy's gland - Wikipedia [en.wikipedia.org]

- 2. cebc.cnrs.fr [cebc.cnrs.fr]

- 3. Colubrid Venom Composition: An -Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Venom proteomics and Duvernoy's venom gland histology of Pseudoboa neuwiedii (Neuwied's false boa; Dipsadidae, Pseudoboini) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Investigating Toxin Diversity and Abundance in Snake Venom Proteomes [frontiersin.org]

- 6. Functional Application of Snake Venom Proteomics in In Vivo Antivenom Assessment | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. A Protein Decomplexation Strategy in Snake Venom Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 9. Snake Venomics: Fundamentals, Recent Updates, and a Look to the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Patagonin-CRISP: Antimicrobial Activity and Source of Antimicrobial Molecules in Duvernoy’s Gland Secretion (Philodryas patagoniensis Snake) [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Physiological demands and signaling associated with snake venom production and storage illustrated by transcriptional analyses of venom glands | NSF Public Access Repository [par.nsf.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Proteomic and Transcriptomic Techniques to Decipher the Molecular Evolution of Venoms - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Transcriptomic Blueprint of Colubrid Venom Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of colubrid snakes, a diverse and widespread family of serpents, represents a vast and largely untapped reservoir of novel bioactive compounds. Unlike their front-fanged counterparts in the Viperidae and Elapidae families, the venom delivery systems of colubrids are typically less specialized, resulting in a historical underestimation of their venom's complexity and potential pharmacological significance. However, with the advent of next-generation sequencing technologies, transcriptomic analysis of colubrid venom glands has emerged as a powerful tool to elucidate the full repertoire of toxins, uncover novel gene families, and provide insights into the evolutionary dynamics of venom. This guide provides an in-depth technical overview of the methodologies, data analysis, and underlying biological pathways involved in the transcriptomic exploration of colubrid venom glands.

Experimental Protocols: From Gland to Data

The successful transcriptomic analysis of colubrid venom glands hinges on a series of meticulously executed experimental procedures. The following protocols provide a detailed framework for obtaining high-quality data.

Venom Gland Tissue Collection and RNA Extraction